molecular formula C22H18N4O2S2 B4536860 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4536860
M. Wt: 434.5 g/mol
InChI Key: UQQHBSRCMXZVFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic systems often involves complex reactions, highlighting the intricacy of assembling such compounds. For instance, derivatives of the benzo[cyclohepta]thieno pyridine system have been synthesized, demonstrating the elaborate steps required to construct these molecules. These processes may involve cyanogen bromide-induced ring cleavage and subsequent reactions to form N-methyl derivatives, offering a glimpse into the synthetic routes that might be employed for the target compound (Bremner et al., 1988).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as the 1-carbonitrile derivative of a benzo[cyclohepta]thieno pyridine, has been determined using X-ray crystallographic methods. This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which directly influences its chemical reactivity and physical properties (Bremner et al., 1988).

Chemical Reactions and Properties

Reactions involving 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines have led to the synthesis of new fused tetracyclic systems, indicating the reactivity of the thieno[2,3-b]pyridine moiety under various conditions. These reactions can include interactions with chloroacetonitrile, chloroacetamide, and other reagents, showcasing the compound's versatility in forming diverse chemical structures (Abdel-rahman et al., 2003).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-12-19-14(10-16(18-8-5-9-29-18)24-21(19)28-26-12)20(27)25-22-15(11-23)13-6-3-2-4-7-17(13)30-22/h5,8-10H,2-4,6-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHBSRCMXZVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C5=C(S4)CCCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

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